4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S2 and a molecular weight of 295.76 g/mol . This compound is known for its high purity and versatility in various research and synthesis projects . It is a cyclopropane derivative and has a CAS number of 1000932-54-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with cyclopropylamine in the presence of a suitable base. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . This reactivity is exploited in various synthetic applications to modify molecules and create new compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a cyclopropyl group.
4-(Chlorosulfonyl)benzenesulfonyl fluoride: Contains a fluorosulfonyl group instead of a sulfamoyl group.
Uniqueness
4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the cyclopropylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the cyclopropyl group is desired.
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c10-16(12,13)8-3-5-9(6-4-8)17(14,15)11-7-1-2-7/h3-7,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRLTAZGFZYUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211075 | |
Record name | 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-54-6 | |
Record name | 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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